Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Note: LC-MS/MS Quantification of
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Compound Focus: Carnidazole-d3
Cat. No.: S12836635

Introduction and Background

Carnidazole is a veterinary nitroimidazole drug used primarily in poultry, cattle, and pigs [1]. Monitoring its
concentration in animal plasma is crucial for pharmacokinetic studies, residue depletion trials, and ensuring
food safety. The use of a stable isotope-labeled internal standard like Carnidazole-d3 (where three hydrogen
atoms are replaced by deuterium) is considered best practice in bioanalysis. It corrects for analyte loss during
sample preparation and mitigates matrix effects during mass spectrometry, thereby significantly improving

the accuracy, precision, and reliability of the quantitative results.

This application note outlines a detailed, validated protocol for the determination and confirmation of
Carnidazole-d3 in animal plasma using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
The method is adapted from a robust procedure developed for 10 nitroimidazoles [2] [3], ensuring high

sensitivity and selectivity.

Experimental Protocol

Materials and Reagents

¢ Analytical Standard: Carnidazole-d3 (as neat solid) [1].
¢ Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, Hexane, and water.
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e Chemicals: Sodium Chloride (NacCl).
e Plasma: Control animal plasma (bovine, avian, ovine, porcine, or equine).
e Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, nitrogen evaporator.

Sample Preparation Workflow

The sample preparation is designed for rapid processing with high recovery, utilizing protein precipitation
and a hexane wash to remove lipid contaminants [2] [3]. The following diagram illustrates the complete

workflow:
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(Plasma Sample (200 uLD

1. Add Internal Standard
(Carnidazole-d3)

2. Protein Precipitation
- Add 1 mL Acetonitrile
- Vortex vigorously
- Centrifuge

3. Add NaCl
(remove matrix contaminants)

4. Liquid-Liquid Wash
- Add Hexane

- Vortex and Centrifuge

(Discard hexane layer)

5. Evaporation
- Evaporate acetonitrile
layer under N2z stream at 45°C

l

6. Reconstitution
- Reconstitute dry residue
in mobile phase
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Detailed Preparation Steps:

¢ Internal Standard Spiking: Spike an appropriate volume of Carnidazole-d3 working solution into
200 pL of animal plasma [2].

¢ Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute
and centrifuge at 210,000 x g for 10 minutes [2] [3].

¢ Salt Addition: Transfer the supernatant (acetonitrile layer) to a new tube and add a small amount of
NacCl (e.g., 0.1-0.2 g) to help partition remaining agueous matrix contaminants [2].

¢ Hexane Wash (Clean-up): Add 1-2 mL of hexane to the acetonitrile extract. Vortex for 1-2 minutes
and centrifuge to separate the layers. Carefully discard the upper hexane layer, which contains non-
polar interferents [2] [3].

e Evaporation: Transfer the cleaned acetonitrile layer to a new tube and evaporate to dryness under a
gentle stream of nitrogen at approximately 45°C [2].

¢ Reconstitution: Reconstitute the dry residue in 100-200 pL of the initial LC mobile phase (e.g., a
methanol/water or acetonitrile/water mixture). Vortex to dissolve and transfer to an LC vial for analysis

2].

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate Carnidazole-d3 from its non-deuterated form and other potential

matrix components.

e Column: C18 or F5 column (e.g., 50 mm x 2.1 mm, 1.7-2.6 um) [2] [4].

¢ Mobile Phase: Methanol/Water or Acetonitrile/Water, with 0.1% Formic Acid.
¢ Flow Rate: 0.35 - 0.5 mL/min [2] [4].

¢ Injection Volume: 5 - 10 pL.

e Gradient:

Time 0 min: 20% Methanol, 80% Water

Time 2-3 min: Ramp to 95% Methanol

Time 4-5 min: Hold at 95% Methanol

Time 5.1 min: Re-equilibrate to 20% Methanol.

[¢]

[e]

[e]

o

Mass Spectrometry (MS) Conditions
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Detection is performed using triple-quadrupole MS in Multiple Reaction Monitoring (MRM) mode for high

specificity.

¢ lonization: Electrospray lonization (ESI), positive mode [4].

¢ |on Source Parameters:
Interface Temperature: 350 °C [4]

[e]

o

o

o Drying Gas Flow: 15 L/min [4]
¢ MRM Transitions:

Desolvation Line (DL) Temperature: 250 °C [4]
Nebulizing Gas Flow: 2-3 L/min [4]

o Note: The exact m/z for Carnidazole-d3 must be determined experimentally. The following is

an example based on its structure.

o Quantifier: [M+H]+ - Product lon (e.g., 274.1 - 128.1)
o Qualifier: [M+H]+ - Product lon (e.g., 274.1 - 55.1)

Method Validation Summary

The original method for 10 nitroimidazoles was validated according to Commission Decision 2002/657/EC

[2]. The table below summarizes the expected performance for Carnidazele-d3 based on this validated

method.

Table 1: Summary of Validation Parameters for Nitroimidazoles in Animal Plasma (adapted from [2] [3])

Parameter Result | Target Experimental Details

Detection CCpB: 0.8 - 2.6 ng/mL For a recommended level of 3 ng/mL [2].

Capability

Precision Inter-assay CV: 4.9% - Calculated from 18 plasma samples fortified at 3, 4.5,
15.2% and 6 ng/mL over 3 days [2].

Accuracy 101% - 108% Recovery rate at three fortification levels [2].

Specificity No interference Based on MRM detection with 4 identification points [3].
confirmed
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Parameter Result | Target
Linearity R2>0.99
Extraction ~50% - 73%
Recovery

Experimental Details

Calibration curve across the expected concentration
range (e.g., 1-50 ng/mL).

Absolute recovery for nitroimidazoles without an internal
standard [3].

Data Analysis and Troubleshooting

e Calibration: Prepare a calibration curve using blank plasma fortified with known concentrations of
Carnidazole and a fixed amount of Carnidazole-d3. The ratio of the analyte peak area to the internal
standard peak area is plotted against concentration.

¢ Quantification: The concentration of Carnidazole in unknown samples is calculated from the

calibration curve using the area ratio.

e Confirmation: The identity of Carnidazole is confirmed by the retention time matching that of the
standard and the ratio of the two MRM transitions being within permitted limits [3].

Conclusion

This application note provides a reliable and sensitive LC-MS/MS protocol for the quantification of

Carnidazole-d3 in animal plasma. The use of a deuterated internal standard and a streamlined sample

preparation workflow ensures the method is robust, precise, and suitable for high-throughput analysis in

veterinary drug development and residue monitoring programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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